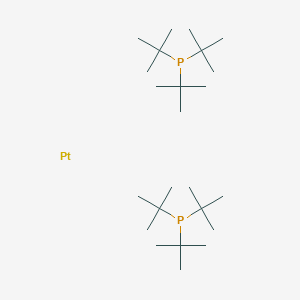

Bis(tri-tert-butylphosphine)platinum(0)

Overview

Description

“Bis(tri-tert-butylphosphine)platinum(0)” is a platinum catalyst used in various chemical reactions . It is known to be a reactant for the synthesis of Trimetallic ReBiPt complexes and Rhodium-germanium carbonyl complexes .

Synthesis Analysis

The synthesis of “Bis(tri-tert-butylphosphine)platinum(0)” has been discussed in several studies . It involves oxidative addition and ligand exchange reactions .Molecular Structure Analysis

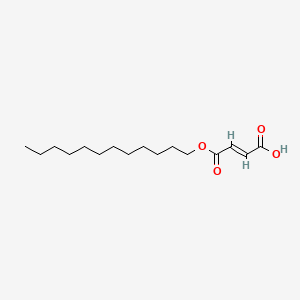

The molecular formula of “Bis(tri-tert-butylphosphine)platinum(0)” is [((CH3)3C)3P]2Pt . It has a molecular weight of 599.71 .Chemical Reactions Analysis

“Bis(tri-tert-butylphosphine)platinum(0)” acts as a catalyst for the synthesis of amidobipyridyl inhibitors of protein kinase D and 5-fluoroalkylated pyrimidine nucleosides via Negishi cross-coupling . It also acts as a catalyst for phenyl and methyl group transfer from tin to iridium and as an activator of metal hydride complexes .Physical And Chemical Properties Analysis

“Bis(tri-tert-butylphosphine)platinum(0)” is a solid at 20 degrees Celsius . It should be stored under inert gas and at a temperature of 2-8°C . It is air sensitive .Scientific Research Applications

Synthesis of Trimetallic ReBiPt Complexes

This compound serves as a reactant in the synthesis of trimetallic rhenium-bismuth-platinum (ReBiPt) complexes, which are explored for their unique chemical properties and potential applications in catalysis and materials science .

Formation of Rhodium-Germanium Carbonyl Complexes

It is used to form rhodium-germanium carbonyl complexes, which are studied for their potential use in organometallic chemistry and catalysis .

Catalyst for Protein Kinase Inhibitors

As a catalyst, it aids in the synthesis of amidobipyridyl inhibitors of protein kinase D, which are significant in the development of new pharmaceuticals .

Negishi Cross-Coupling Reactions

The compound acts as a catalyst for Negishi cross-coupling reactions, particularly in synthesizing 5-fluoroalkylated pyrimidine nucleosides, which have implications in medicinal chemistry .

Transfer of Phenyl and Methyl Groups

It facilitates the transfer of phenyl and methyl groups from tin to iridium, a process that can be utilized in organic synthesis and the study of reaction mechanisms .

Activation of Metal Hydride Complexes

This platinum compound is also an activator of metal hydride complexes, which play a role in various chemical reactions including hydrogenation and hydroformylation processes .

Safety and Hazards

Mechanism of Action

- Its role could involve catalysis, activation of metal hydride complexes, or other chemical transformations .

- However, it could impact various reactions involving platinum complexes, such as hydrogenation or cross-coupling reactions .

- ADME Properties :

Target of Action

Mode of Action

Biochemical Pathways

Pharmacokinetics

Result of Action

Action Environment

properties

IUPAC Name |

platinum;tritert-butylphosphane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C12H27P.Pt/c2*1-10(2,3)13(11(4,5)6)12(7,8)9;/h2*1-9H3; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJQWVEJVXWLMRE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)P(C(C)(C)C)C(C)(C)C.CC(C)(C)P(C(C)(C)C)C(C)(C)C.[Pt] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H54P2Pt | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80421971 | |

| Record name | Bis(tri-tert-butylphosphine)platinum(0) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80421971 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

599.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Bis(tri-tert-butylphosphine)platinum(0) | |

CAS RN |

60648-70-6 | |

| Record name | Bis(tri-tert-butylphosphine)platinum(0) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80421971 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What are the key spectroscopic features of Bis(tri-tert-butylphosphine)platinum(0)?

A1: Bis(tri-tert-butylphosphine)platinum(0) exhibits distinctive electronic absorption and magnetic circular dichroism (MCD) spectra. [] The intense bands observed between 2.4-5.0 µm-1 are attributed to metal-to-ligand charge-transfer (MLCT) transitions. Specifically, these transitions involve the movement of electrons from the platinum 5d orbitals to the unoccupied orbitals of the tri-tert-butylphosphine ligands. These transitions are categorized as dipole-allowed Σ(u)+ and Π(u) spin-orbit states arising from 5d(10) → 1π(u) excited configurations. [] This spectroscopic information is crucial for understanding the electronic structure and bonding in this complex.

Q2: How does temperature affect the spectroscopic behavior of Bis(tri-tert-butylphosphine)platinum(0)?

A2: Lowering the temperature leads to enhanced resolution in both the electronic absorption and MCD spectra of Bis(tri-tert-butylphosphine)platinum(0). [] This improved resolution unveils previously obscured spectral features, providing a more detailed understanding of the electronic transitions and orbital energy ordering within the molecule. [] This temperature dependence highlights the sensitivity of the compound's electronic structure to its environment.

Q3: What is the significance of studying the oxidative addition and ligand exchange reactions of Bis(tri-tert-butylphosphine)platinum(0)?

A3: Understanding the oxidative addition and ligand exchange reactions of Bis(tri-tert-butylphosphine)platinum(0) provides valuable insights into its potential as a catalyst. [] By investigating how this complex interacts with other molecules, researchers can gain a deeper understanding of its reactivity and suitability for specific catalytic applications. This knowledge is fundamental for developing new and efficient catalytic processes in various fields of chemistry.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-(Furan-2-yl)-1-isopropyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B1336966.png)

![N-[2-(2-fluorophenyl)ethyl]quinoline-8-carboxamide](/img/structure/B1336970.png)

![Ethyl (2E)-2-[(4-bromo-2-fluorophenyl)hydrazono]propanoate](/img/structure/B1337001.png)